3-(3-methanesulfonylphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Methanesulfonylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid typically involves the introduction of the methanesulfonyl group to a phenyl ring followed by the formation of the 2-oxopropanoic acid moiety. One common method involves the sulfonation of a suitable phenyl precursor with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to further reactions to introduce the 2-oxopropanoic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methanesulfonylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methanesulfonylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-methanesulfonylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methanesulfonylphenyl)-2-oxopropanoic acid: Similar structure but with the methanesulfonyl group in the para position.
3-(3-Methanesulfonylphenyl)-2-oxobutanoic acid: Similar structure with an additional carbon in the oxoacid chain.
Uniqueness
3-(3-Methanesulfonylphenyl)-2-oxopropanoic acid is unique due to the specific positioning of the methanesulfonyl group on the phenyl ring and the presence of the 2-oxopropanoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
2228453-73-2 |
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Molecular Formula |
C10H10O5S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-(3-methylsulfonylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H10O5S/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
TWLBEOLEIRVODH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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